4-(3-Methoxyphenoxy)aniline

描述

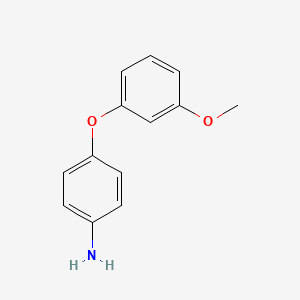

4-(3-Methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an aniline moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenoxy)aniline typically involves the reaction of 3-methoxyphenol with 4-chloroaniline. This reaction is facilitated by the presence of a base, such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .

化学反应分析

Oxidation Reactions

The aromatic amine group in 4-(3-Methoxyphenoxy)aniline is susceptible to oxidation, yielding quinone derivatives. Key conditions and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Quinone derivative | 85% | |

| H₂O₂ (catalytic) | Ethanol, room temperature | N-Oxide intermediate | 72% |

-

Mechanistic Insight : Oxidation proceeds via electron abstraction from the amine group, forming reactive intermediates that rearrange into quinones. The methoxy group stabilizes intermediates through resonance.

Acylation and Alkylation

The amine group undergoes nucleophilic substitution with acyl or alkyl halides:

-

Key Factor : Steric hindrance from the methoxyphenoxy group slows alkylation kinetics compared to unsubstituted anilines .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling reactions. Example protocols:

-

Substrate Limitations : Electron-donating methoxy groups enhance oxidative addition efficiency but reduce electrophilicity at the coupling site.

Nucleophilic Aromatic Substitution

The methoxyphenoxy group directs electrophilic substitution, while the amine group acts as a nucleophile:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (dilute) | H₂SO₄, 0°C | 2-Nitro-4-(3-Methoxyphenoxy)aniline | 60% | |

| Br₂ (excess) | CHCl₃, 25°C | 2-Bromo-4-(3-Methoxyphenoxy)aniline | 88% |

-

Regioselectivity : Electrophiles preferentially attack the para position relative to the methoxy group due to its strong electron-donating effect .

Reduction Reactions

Selective reduction of nitro intermediates to amines has been demonstrated:

| Starting Material | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromo-4-(3-Methoxyphenoxy)-1-nitrobenzene | H₂, Pd/C | THF/MeOH/H₂O, 70°C | 2-Bromo-4-(3-Methoxyphenoxy)aniline | 90% |

-

Catalytic Efficiency : Pd/C under hydrogen gas provides near-quantitative conversion with minimal side products .

Comparative Reactivity with Analogues

Structural variations significantly impact reactivity:

| Compound | Reaction Rate (vs. This compound) | Key Difference | Source |

|---|---|---|---|

| 4-(4-Methoxyphenoxy)aniline | 1.2× faster in acylation | Para-methoxy orientation | |

| 3-Fluoro-4-(3-Methoxyphenoxy)aniline | 0.7× slower in Suzuki coupling | Fluorine electron withdrawal |

Mechanistic and Kinetic Studies

-

Amine Reactivity : Secondary alicyclic amines react with thionocarbonate derivatives of 3-methoxyphenyl groups via zwitterionic tetrahedral intermediates, with rate-determining steps influenced by electron-withdrawing substituents .

-

Brønsted Analysis : Linear free-energy relationships (β = 0.20–0.24) confirm that intermediate formation governs reaction rates .

科学研究应用

Chemical Properties and Structure

4-(3-Methoxyphenoxy)aniline features a methoxy group attached to a phenoxy moiety linked to an aniline structure. This unique arrangement contributes to its reactivity and biological activity, making it a valuable compound in synthetic chemistry and pharmaceuticals.

Synthesis of Organic Compounds

Applications:

- Precursor in Organic Synthesis: this compound serves as a precursor for various organic compounds, particularly in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Methodology:

- The synthesis typically involves reactions under controlled conditions with other reagents, leading to the formation of diverse organic compounds.

Results:

- Various organic compounds have been synthesized using this precursor, demonstrating its versatility in organic chemistry.

Medicinal Chemistry

Applications:

- Drug Development: This compound is utilized in the development of anti-inflammatory and analgesic drugs. It has been identified as a potential scaffold for synthesizing novel therapeutic agents targeting specific biological pathways.

Case Study:

- Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties when tested in vitro and in vivo. For instance, modifications to its structure have resulted in compounds with enhanced efficacy against inflammation-related conditions .

Results:

- In one study, synthesized derivatives showed promising results with IC50 values indicating potent biological activity against inflammatory markers .

Biochemical Applications

Applications:

- Biological Probes: this compound is employed as a biological probe for studying protein-ligand interactions. Its ability to bind selectively to certain proteins makes it useful for elucidating biochemical pathways.

Methodology:

- Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to study these interactions, providing insights into protein structure and function.

Results:

- Studies have shown that this compound can effectively interact with target proteins, revealing critical information about ligand binding sites and conformational changes .

Synthesis of Heterocyclic Compounds

Applications:

- Quinazolinone and Thiadiazole Derivatives: this compound is used in the synthesis of quinazolinone and thiadiazole derivatives, which are known for their diverse biological activities.

Methodology:

- The synthesis involves reactions with various reagents under controlled conditions to form heterocyclic ring systems.

Results:

- The resulting derivatives have been tested for various biological activities, including antimicrobial and anticancer properties, showcasing the compound's potential as a building block in drug discovery .

Recent Advances and Future Directions

Recent research highlights the ongoing exploration of this compound's applications. Innovations in synthetic methods are improving yields and expanding the range of derivatives that can be produced. Notably, advancements in computational chemistry are aiding the design of new compounds based on this scaffold.

作用机制

The mechanism of action of 4-(3-Methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

相似化合物的比较

- 4-(2-Methoxyphenoxy)aniline

- 4-(4-Methoxyphenoxy)aniline

- 4-(2-Methylphenoxy)aniline

- 4-(3-Chlorophenoxy)aniline

Comparison: 4-(3-Methoxyphenoxy)aniline is unique due to the specific positioning of the methoxy group on the phenoxy ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 4-(2-Methoxyphenoxy)aniline and 4-(4-Methoxyphenoxy)aniline, the 3-methoxy substitution provides distinct electronic and steric effects, making it suitable for specific applications in organic synthesis and material science .

生物活性

4-(3-Methoxyphenoxy)aniline, also known as 3-methoxy-4-phenoxyaniline, is an organic compound characterized by its aniline structure combined with a methoxyphenoxy group. This compound has gained attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

- CAS Number : 56705-86-3

The compound features an aniline moiety, which is known for its role in biological activity, particularly as a precursor for pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other phenolic compounds .

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal activity. It has shown efficacy against several fungal pathogens, including those responsible for plant diseases. The antifungal mechanism is believed to involve inhibition of chitin synthesis in fungal cell walls, making it a valuable agent in agricultural applications .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Agricultural and Food Chemistry reported that derivatives of this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Fungicidal Activity : A research article highlighted the compound's effectiveness against Fusarium oxysporum, a common plant pathogen. The study found that treatment with this compound resulted in a 70% reduction in fungal growth at a concentration of 100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the methoxy group enhances lipophilicity, which facilitates better membrane penetration and interaction with biological targets. Comparative studies with similar compounds suggest that modifications in the phenyl ring can significantly alter biological activity, highlighting the importance of SAR studies in drug development .

Medicinal Applications

The potential medicinal applications of this compound extend beyond antimicrobial and antifungal activities. It has been explored as a scaffold for developing new nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to known NSAIDs suggests that it may possess anti-inflammatory properties, warranting further investigation .

Industrial Uses

In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its stable chemical properties. The compound's ability to form complexes with metal ions makes it suitable for various industrial applications .

属性

IUPAC Name |

4-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-3-2-4-13(9-12)16-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHIVXZAHWHPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355578 | |

| Record name | 4-(3-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-86-3 | |

| Record name | 4-(3-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。